molecular formula C13H8F3NO B1452984 4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187163-98-9

4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

Cat. No.: B1452984
CAS No.: 1187163-98-9
M. Wt: 251.2 g/mol
InChI Key: HXEDRYJUEQUWLZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a methyl group and a trifluorobenzoyl group . The InChI code for this compound is 1S/C13H8F3NO/c1-7-2-3-17-6-9(7)13(18)8-4-10(14)12(16)11(15)5-8/h2-6H,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 251.2 g/mol and a molecular formula of C13H8F3NO .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed methodologies for synthesizing complex molecules and polymers incorporating pyridine derivatives. For instance, novel soluble fluorinated polyamides containing pyridine and sulfone moieties exhibit exceptional thermal stability, transparency, and mechanical strength, making them suitable for advanced material applications such as in electronics and coatings (Xiao-Ling Liu et al., 2013). Additionally, the synthesis of new polyimides derived from aromatic diamines and dianhydrides, including pyridine moieties, has been explored, showcasing materials with good thermal stability, mechanical properties, and solubility in common solvents, indicating their potential in high-performance polymers (Xiaolong Wang et al., 2006).

Luminescence and Photophysical Properties

The investigation into the luminescence properties of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes reveals blue-green emissions, offering potential applications in light-emitting devices and sensors (Xiao-wei Li et al., 2012). Such studies underline the significance of pyridine derivatives in developing new luminescent materials.

Catalysis and Organic Transformations

Research on palladium pincer-type complexes and sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) demonstrates their applicability in catalytic activities, including Mizoroki-Heck reactions, highlighting the role of pyridine derivatives in facilitating diverse organic transformations (Haiying Wang et al., 2018).

Sensor Development

Innovative chemosensory materials based on polyfluorenes with pyridine-derivative groups have been synthesized, showing promising responsiveness to metal ions and protons. These materials are potential candidates for developing new sensors with applications in environmental monitoring and diagnostics (B. Du et al., 2007).

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-7-2-3-17-11(4-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEDRYJUEQUWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207948
Record name (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-98-9
Record name (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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